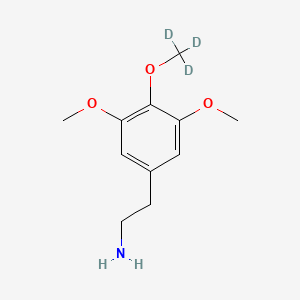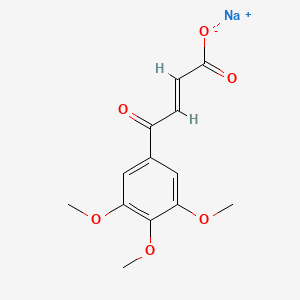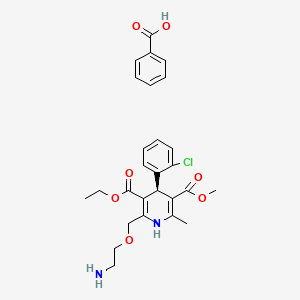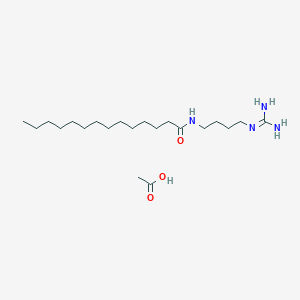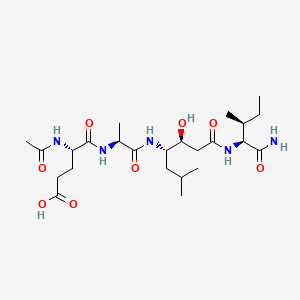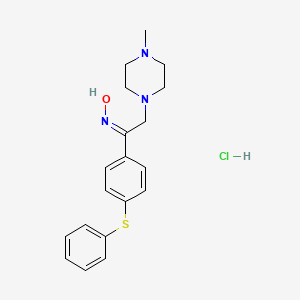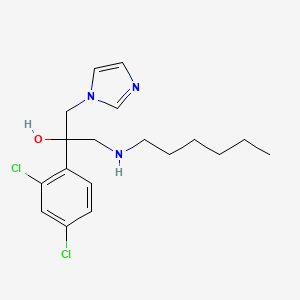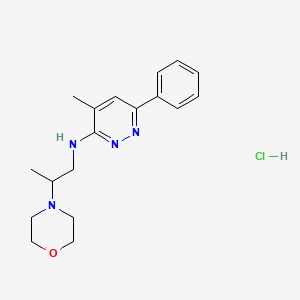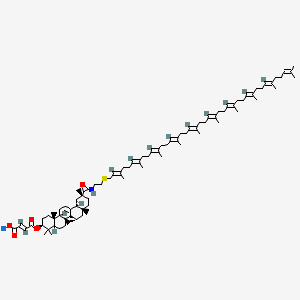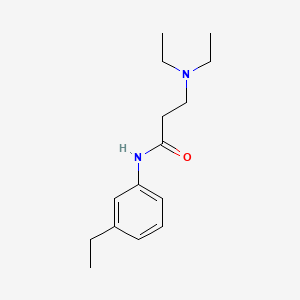
Propionanilide, 3-(diethylamino)-3'-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, 3-(diethylamino)-3’-ethyl- is a chemical compound with a complex structure that includes both an anilide and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3-(diethylamino)-3’-ethyl- typically involves the reaction of aniline derivatives with propionic acid derivatives under specific conditions. One common method involves the use of 3-chloro-1,2-propanediol and diethylamine in the presence of a base such as sodium methoxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, 3-(diethylamino)-3’-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Propionanilide, 3-(diethylamino)-3’-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propionanilide, 3-(diethylamino)-3’-ethyl- involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The pathways involved may include modulation of enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)propylamine: Similar in structure but lacks the anilide group.
N,N-Diethylpropionamide: Contains a similar diethylamino group but differs in the rest of the structure.
Propiedades
Número CAS |
93151-72-5 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-(3-ethylphenyl)propanamide |
InChI |
InChI=1S/C15H24N2O/c1-4-13-8-7-9-14(12-13)16-15(18)10-11-17(5-2)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18) |
Clave InChI |
FGFQPVBMAFUWGX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




